Active-Mono-Sulfone-PEG9-DBCO
Description
Active-Mono-Sulfone-PEG9-DBCO (C₅₇H₇₁N₃O₁₅S, molecular weight: 1,070.3) is a heterobifunctional linker combining a sulfone group, a dibenzocyclooctyne (DBCO) moiety, and a nine-unit polyethylene glycol (PEG9) spacer . The sulfone group enables selective conjugation with thiol (-SH) groups in proteins or peptides under mild conditions, while the DBCO group participates in copper-free click chemistry with azide-containing molecules. The PEG9 spacer enhances hydrophilicity, improving solubility in aqueous media and reducing steric hindrance in biological applications. This compound is widely used in drug delivery, antibody-drug conjugates (ADCs), and biomaterial functionalization due to its dual reactivity and biocompatibility .
Properties
Molecular Formula |
C57H71N3O15S |
|---|---|
Molecular Weight |
1070.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]benzamide |
InChI |
InChI=1S/C57H71N3O15S/c1-45-11-19-52(20-12-45)76(65,66)44-46(2)56(63)49-15-17-50(18-16-49)57(64)59-24-26-68-28-30-70-32-34-72-36-38-74-40-42-75-41-39-73-37-35-71-33-31-69-29-27-67-25-23-58-54(61)21-22-55(62)60-43-51-9-4-3-7-47(51)13-14-48-8-5-6-10-53(48)60/h3-12,15-20H,2,21-44H2,1H3,(H,58,61)(H,59,64) |
InChI Key |
CQLPCCISADRCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Active-Mono-Sulfone-PEG9-DBCO is synthesized through a series of chemical reactions that involve the conjugation of PEG with sulfone and DBCO groups. The synthetic route typically involves the following steps:
PEGylation: The PEG chain is activated and conjugated with a sulfone group.
DBCO Conjugation: The activated PEG-sulfone is then reacted with a DBCO group under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Active-Mono-Sulfone-PEG9-DBCO undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfone group can react with thiol groups of proteins.
Click Chemistry Reactions: The DBCO group can undergo copper-free Click Chemistry reactions with azides.
Common Reagents and Conditions
Thiol Reagents: Used for conjugation with the sulfone group.
Azides: Used for Click Chemistry reactions with the DBCO group.
Reaction Conditions: Typically carried out in aqueous media at room temperature to maintain the stability of the compound
Major Products Formed
Protein Conjugates: Formed through the reaction of the sulfone group with thiol groups of proteins.
Azide Conjugates: Formed through Click Chemistry reactions with azides.
Scientific Research Applications
Active-Mono-Sulfone-PEG9-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the conjugation of proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Active-Mono-Sulfone-PEG9-DBCO involves:
Conjugation with Thiol Groups: The sulfone group reacts with thiol groups of proteins, forming stable conjugates.
Click Chemistry Reactions: The DBCO group undergoes copper-free Click Chemistry reactions with azides, facilitating the formation of bioconjugates.
Molecular Targets and Pathways: The compound targets thiol groups and azides, enabling specific and efficient conjugation in various biological and chemical systems
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Active-Mono-Sulfone-PEG9-DBCO with structurally or functionally related compounds:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differentiation
This compound vs. DBCO-PEG9-Amine Key Difference: The sulfone group in this compound replaces the amine group in DBCO-PEG9-Amine. This substitution shifts reactivity from amine-mediated conjugation (e.g., NHS ester coupling) to thiol-specific binding . Applications: this compound is preferred for thiol-containing biomolecules (e.g., cysteine-rich proteins), whereas DBCO-PEG9-Amine suits amine-reactive systems like lysine labeling .
This compound vs. DBCO-PEG9-DBCO Key Difference: DBCO-PEG9-DBCO lacks the sulfone group but features dual DBCO moieties. This enables cross-linking of azide-functionalized molecules, unlike the heterobifunctional this compound . Applications: DBCO-PEG9-DBCO is used in polymer networks and multivalent ligand systems, while this compound is ideal for sequential conjugations (e.g., protein-drug linkages) .
This compound vs. DBCO-Sulfo-NHS Key Difference: DBCO-Sulfo-NHS replaces the sulfone and PEG9 with a sulfo-NHS ester, enabling direct amine labeling without a spacer. The sulfo group enhances water solubility but reduces versatility in multistep reactions . Applications: DBCO-Sulfo-NHS is optimal for rapid antibody labeling, whereas this compound is better for controlled, two-step conjugations .
This compound vs. Sulfo-DBCO-PEG4-NH2 Key Difference: Sulfo-DBCO-PEG4-NH2 incorporates a shorter PEG4 spacer and an additional amine group. This allows simultaneous click chemistry and amine reactivity but offers less steric flexibility than PEG9 . Applications: Sulfo-DBCO-PEG4-NH2 is used in compact ADCs, while this compound is chosen for larger biomolecules requiring extended spacers .
Performance Metrics
- Reaction Efficiency: this compound achieves >90% conjugation efficiency with thiols in pH 7–8 buffers, comparable to DBCO-Sulfo-NHS’s amine-labeling efficiency (>95%) . DBCO-PEG9-DBCO’s dual reactivity enables near-quantitative cross-linking in azide-rich environments .
- Stability: PEG9 in this compound improves thermal stability (decomposition >100°C) compared to PEG4 derivatives (e.g., Sulfo-DBCO-PEG4-NH2, decomposition ~80°C) .
- Biological Compatibility: this compound’s PEG9 spacer reduces immunogenicity in vivo, outperforming non-PEGylated analogues like DBCO-Sulfo-NHS .
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